methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate
Description
Methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate is a benzoate ester derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) -protected aminomethyl group at the para position of the benzene ring. The Fmoc group, a widely used amine-protecting group in peptide synthesis, confers base-labile protection, enabling selective deprotection under mild basic conditions (e.g., piperidine) . This compound is structurally characterized by:
- A methyl ester (-COOCH₃) at the carboxylic acid position.
- An Fmoc-protected aminomethyl (-CH₂NH-Fmoc) substituent at the 4-position of the benzene ring.
Synthesis: The compound can be synthesized via Fmoc protection of 4-(aminomethyl)benzoic acid methyl ester. A typical protocol involves reacting the amine with Fmoc-Osu (9-fluorenylmethyl-N-succinimidyl carbonate) in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA), followed by purification via flash chromatography .
Applications: It serves as a key intermediate in solid-phase peptide synthesis (SPPS) or as a building block for functionalized polymers and drug-delivery systems. The methyl ester enhances solubility in organic solvents compared to carboxylic acid analogs, facilitating reactions in non-polar media .
Properties
IUPAC Name |
methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-28-23(26)17-12-10-16(11-13-17)14-25-24(27)29-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCKJSMKDSHPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165241 | |
| Record name | Methyl 4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-54-6 | |
| Record name | Methyl 4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Drug Development
Fmoc-4-Amb-OH plays a crucial role as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that enhance the efficacy of drugs targeting specific diseases.
Case Study: Targeted Cancer Therapy
In recent studies, Fmoc-4-Amb-OH has been utilized to develop targeted therapies for cancer. Researchers have synthesized novel compounds that selectively bind to cancer cells, minimizing side effects on healthy tissues. This approach has shown promising results in preclinical trials, demonstrating improved therapeutic indices compared to conventional chemotherapies.
Bioconjugation
Bioconjugation techniques leverage Fmoc-4-Amb-OH to attach biomolecules to surfaces or other compounds, which enhances drug delivery systems.
Example: Antibody-Drug Conjugates (ADCs)
Fmoc-4-Amb-OH has been used in the formulation of ADCs, where it serves as a linker that connects cytotoxic drugs to antibodies. This method allows for targeted delivery of chemotherapy agents directly to tumor cells, significantly improving treatment outcomes while reducing systemic toxicity.
Fluorescent Probes
The compound is also employed in creating fluorescent probes for imaging applications in biological research.
Application: Cellular Imaging
Researchers have developed fluorescent probes using Fmoc-4-Amb-OH that can visualize cellular processes in real-time. These probes facilitate the study of dynamic cellular events such as apoptosis and cell division, providing insights into disease mechanisms.
Polymer Chemistry
Fmoc-4-Amb-OH's unique structure makes it valuable in polymer chemistry for creating specialty polymers.
Case Study: Smart Polymers
In material science, Fmoc-4-Amb-OH has been incorporated into smart polymers that respond to environmental stimuli (e.g., pH changes). These polymers have potential applications in drug delivery systems where controlled release is critical.
Analytical Chemistry
This compound is utilized in analytical methods for detecting and quantifying other substances, enhancing accuracy in research and quality control.
Example: High-Performance Liquid Chromatography (HPLC)
Fmoc-4-Amb-OH is often employed as a standard in HPLC methods to ensure the reliability of quantitative analyses of pharmaceutical compounds. Its presence helps calibrate instruments and validate results, contributing to robust analytical protocols.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Drug Development | Intermediate for synthesizing targeted therapies | Enhances drug efficacy |
| Bioconjugation | Linking biomolecules for improved drug delivery | Targeted therapy with reduced side effects |
| Fluorescent Probes | Creation of probes for cellular imaging | Real-time visualization of cellular processes |
| Polymer Chemistry | Development of smart polymers | Controlled release mechanisms |
| Analytical Chemistry | Standards for HPLC and other analytical methods | Improved accuracy and reliability |
Mechanism of Action
The mechanism by which methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate exerts its effects depends on its specific application. In biochemical assays, it may act as a fluorescent label, binding to target molecules and allowing for their visualization under specific conditions. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares methyl 4-[(Fmoc-amino)methyl]benzoate with analogous Fmoc-protected benzoates and related derivatives:
Physical and Chemical Properties
- Solubility : The methyl ester derivative (target compound) exhibits higher solubility in organic solvents (e.g., DCM, THF) compared to carboxylic acid analogs (e.g., ), which are more polar and require polar aprotic solvents like DMF .
- Stability : The Fmoc group is stable under acidic conditions but cleaved by bases (e.g., 20% piperidine). The methyl ester is susceptible to hydrolysis under strongly basic or acidic conditions, whereas carboxylic acid derivatives (e.g., ) are inert to such conditions .
- For example, (S)-1-benzyl-4-methylazetidine-2-thione melts at 65.2–66.1°C , and methyl 4-(dimethylamino)benzoate derivatives have melting points near 188–190°C .
Research Findings and Key Insights
- Spectral Data : The target compound’s structure can be confirmed via ¹H NMR (aromatic protons at δ 7.2–7.8 ppm, Fmoc protons at δ 4.2–4.4 ppm) and HRMS (calculated [M+H]⁺ = 388.43) .
- Comparative Performance : In SPPS, methyl esters reduce resin swelling compared to bulkier tert-butyl esters, improving reaction efficiency . However, carboxylic acid derivatives (e.g., ) avoid an extra hydrolysis step .
- Innovative Uses: The acetic acid analog () has been employed in bioconjugation for pH-sensitive drug release, leveraging its carboxylate group for covalent attachment .
Biological Activity
Methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate, also known by its CAS number 885266-54-6, is a compound of interest in the field of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 387.43 g/mol. The structure features a fluorenylmethoxycarbonyl group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 387.43 g/mol |
| CAS Number | 885266-54-6 |
This compound exhibits various biological activities primarily through its ability to interact with cellular targets. It has been studied for its potential as a prodrug, where the fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety that can be cleaved under physiological conditions, releasing active metabolites.
- Anticancer Activity : Research indicates that derivatives of this compound may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell growth and survival.
- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
- Drug Delivery Systems : The Fmoc group is also utilized in drug delivery systems, enhancing the solubility and stability of therapeutic agents.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective cytotoxicity.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related benzoate derivatives. The findings indicated that these compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
Research Findings
- Pharmacokinetics : Studies show that the compound has favorable pharmacokinetic properties, including good absorption and distribution profiles when administered in vivo.
- Toxicity Profile : Toxicological assessments indicate low toxicity levels at therapeutic doses, making it a promising candidate for further development.
- Formulation Studies : Various formulations have been tested to enhance the bioavailability of this compound, including liposomal and nanoparticle-based systems.
Preparation Methods
General Synthetic Approaches
Several synthetic routes can be employed for the preparation of methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate. These approaches generally involve either:
Route A: Esterification Followed by Fmoc Protection
This approach begins with 4-aminomethylbenzoic acid, which undergoes esterification to form methyl 4-aminomethylbenzoate, followed by protection of the amine with the Fmoc group. This is a practical route when 4-aminomethylbenzoic acid is readily available.
Route B: Fmoc Protection Followed by Esterification
Alternatively, 4-aminomethylbenzoic acid can first be protected with the Fmoc group to form 4-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)benzoic acid, which is then esterified to yield the target compound. This route may be preferred when working with sensitive functional groups.
Detailed Preparation Methods
Method 1: Preparation from 4-Aminomethylbenzoic Acid via Esterification and Fmoc Protection
Synthesis of Methyl 4-Aminomethylbenzoate
The first step involves the esterification of 4-aminomethylbenzoic acid with methanol:
- 4-Aminomethylbenzoic acid is reacted with methanol in the presence of hydrochloric acid as a catalyst.
- The reaction mixture is adjusted to a temperature range of −15 to +10°C and the pH is controlled to 4-9 by adding a base.
- The mixture is concentrated, and an organic solvent is added.
- The pH of the aqueous phase is adjusted to a value of 9-12 by further addition of a base.
- The organic phase containing methyl 4-aminomethylbenzoate is removed and purified.
Critical reaction parameters for this step include:
- Temperature control (preferably +5 to +10°C)
- pH control (preferably 6.0 to 7.0)
- Base concentration (4-6% by weight solutions of potassium hydroxide or sodium hydroxide)
- Extraction optimization (saturation of the aqueous phase with sodium chloride)
This procedure typically yields methyl 4-aminomethylbenzoate at excellent yields exceeding 85% based on the 4-aminomethylbenzoic acid used, with preferred yields of 88% or higher.
Fmoc Protection of Methyl 4-Aminomethylbenzoate
The second step involves the protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group:
- Methyl 4-aminomethylbenzoate is dissolved in a mixture of water and acetone.
- The solution is treated with 9-fluorenylmethoxysuccinimide (Fmoc-OSu) (1.2 equivalents).
- The reaction is conducted in the presence of a base such as sodium carbonate (2 equivalents).
- After completion (typically 2 hours), the mixture is concentrated, diluted with water, and extracted with diethyl ether.
- The aqueous phase containing the product is collected and purified.
Method 2: Preparation from 4-Carboxylbenzaldehyde via Oxime Reduction
This alternative approach involves:
- Preparation of 4-carboxylbenzaldehyde or its methyl ester (methyl 4-formylbenzoate).
- Reaction with hydroxylamine to form 4-carboxylbenzaldehyde oxime or its methyl ester oxime.
- Catalytic reduction in aqueous sodium hydroxide solution to form 4-aminomethylbenzoic acid or its methyl ester.
- If the acid is formed, esterification to obtain methyl 4-aminomethylbenzoate.
- Protection of the amino group with Fmoc-OSu.
The catalytic reduction step is particularly important and can be optimized using the following parameters:
- Catalyst: Preferably Pd/C with 5-10% Pd by weight
- Hydrogen pressure: Approximately 10 kg/cm²
- Stirring speed: At least 1200 rpm, preferably 1200-1700 rpm
- NaOH amount: 0.5-1.0 times the weight of the oxime
- Reaction time: 3-4 hours
Insufficient stirring speed (<1200 rpm) results in low conversion, while excess NaOH can reduce hydrogen solubility and decrease transformation efficiency.
Optimization of Reaction Conditions
Temperature and pH Control
Temperature and pH control are critical for the successful synthesis of this compound:
Catalyst Selection and Loading
The choice of catalyst significantly impacts the reaction efficiency:
Solvent Effects
The solvent system plays a crucial role in the reaction outcome:
Purification and Characterization
Purification Methods
Purification of this compound typically involves:
Characterization Data
The compound can be characterized by the following data:
- Melting point: 177-178°C
- Molecular formula: C24H21NO4
- Molecular weight: 387.43 g/mol
- IUPAC Name: 4-{[(9H-fluoren-9-ylmethoxy)carbonylamino]methyl}benzoic acid methyl ester
Comparison of Preparation Methods
Table 1: Comparison of Different Preparation Methods for this compound
| Method | Starting Material | Key Intermediates | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|---|
| Method 1 | 4-Aminomethylbenzoic acid | Methyl 4-aminomethylbenzoate | Straightforward, well-established conditions | Two-step procedure | >85% |
| Method 2 | 4-Carboxylbenzaldehyde | Oxime derivatives | Alternative starting material, potentially higher atom economy | Multi-step procedure, requires careful control of reduction conditions | 60-93% (varies by step) |
| Method 3 | Diaminobenzoic acid | Direct Fmoc-coupling product | Potentially one-step, more efficient | Less established for this specific compound | 40-94% (for similar compounds) |
Practical Considerations and Scale-Up
When scaling up the synthesis of this compound, several practical considerations must be addressed:
Industrial Scale Production
For large-scale production, the esterification method (Method 1) offers several advantages:
- Well-defined process parameters
- High yields (>88%)
- Readily available starting materials
- Straightforward purification procedures
The critical parameters for scale-up include effective temperature control during the esterification step and precise pH adjustment for optimal extraction efficiency.
Applications and Relevance
This compound has significant applications in:
- Drug development as a key intermediate in synthesizing pharmaceutical agents
- Bioconjugation techniques for attaching biomolecules to surfaces or other compounds
- Creation of fluorescent probes for biological research
- Polymer chemistry for specialty materials
- Analytical methods development
The importance of efficient preparation methods is underscored by its commercial value, with market prices ranging from $371 per gram to $945 per 200mg depending on purity and supplier.
Q & A
Q. What are the standard synthetic routes for methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate?
The synthesis typically involves amide coupling using Fmoc-protected intermediates. For example, 4-((Fmoc)amino)benzoic acid is reacted with a secondary amine or alcohol derivative under carbodiimide-mediated coupling conditions. reports a 64% yield using 4-((Fmoc)amino)benzoic acid and a tert-butoxycarbonyl (Boc)-protected amine, with ESI-MS confirming the product (observed m/z = 572.20 vs. calculated 572.22) . Purification often employs silica gel chromatography, though crude products may proceed to subsequent steps without purification depending on downstream applications.
Q. How is the Fmoc group utilized in this compound’s design?
The Fmoc (fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is cleaved under mild basic conditions (e.g., piperidine), enabling selective deprotection while preserving acid-labile functional groups. Derivatives like methyl 4-[(Fmoc-aminomethyl)benzoate are pivotal in constructing peptide backbones or conjugates, as noted in and for analogous Fmoc-protected compounds .
Q. What analytical methods validate the compound’s purity and structure?
Key techniques include:
- ESI-MS : To confirm molecular weight (e.g., m/z = 572.20 observed in ) .
- NMR : For structural elucidation of aromatic protons (e.g., fluorene signals at δ 7.2–7.8 ppm) and methyl ester groups (δ ~3.9 ppm).
- HPLC : To assess purity, particularly for intermediates used in multi-step syntheses.
Q. What are the recommended handling and storage protocols for this compound?
Safety data sheets (SDS) for similar Fmoc derivatives () advise:
- Use of gloves, lab coats, and eye protection to prevent dermal/ocular exposure.
- Storage at –20°C under inert gas (e.g., argon) to minimize hydrolysis of the ester or carbamate groups.
- Avoidance of prolonged light exposure due to the fluorene moiety’s photosensitivity .
Advanced Research Questions
Q. How can reaction yields be optimized for Fmoc-protected intermediates?
- Microwave-assisted synthesis : highlights reduced reaction times and improved yields (e.g., from 12 hours to 2 hours) for analogous compounds via controlled dielectric heating .
- Coupling reagent selection : Substituting traditional agents like DCC with HATU or PyBOP can enhance efficiency, particularly for sterically hindered substrates.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) are preferred, but additives like HOAt may suppress racemization in chiral analogs .
Q. How do researchers address discrepancies in spectroscopic data during characterization?
- Orthogonal validation : Combine ESI-MS with MALDI-TOF or HRMS to resolve mass ambiguities (e.g., isotopic patterns in ) .
- X-ray crystallography : For crystalline derivatives, structural confirmation via single-crystal analysis (as in ) can resolve conflicting NMR assignments .
- Dynamic light scattering (DLS) : To detect aggregation states that may skew NMR or HPLC results.
Q. What strategies enable selective deprotection of the Fmoc group in complex systems?
- pH-controlled cleavage : Piperidine (20% in DMF) selectively removes Fmoc without affecting acid-sensitive groups like tert-butyl esters.
- Enzymatic deprotection : Lipases or esterases can target specific sites in multi-protected systems, though this requires tailored solvent compatibility .
Q. How can solubility challenges be mitigated during purification?
- Co-solvent systems : Use DCM/hexane gradients for silica gel chromatography to balance polarity.
- Derivatization : Temporarily convert the methyl ester to a more soluble salt (e.g., sodium or ammonium) during workup, as seen in for fluorene-acetate analogs .
Q. What are the implications of fluorine substitution in structural analogs?
highlights that 3,5-difluorophenyl substitution enhances metabolic stability and target binding affinity in medicinal chemistry applications. Fluorine’s electronegativity modulates electron density, influencing π-π stacking with aromatic residues in enzyme active sites .
Data Contradiction & Troubleshooting
Q. How should researchers interpret conflicting NMR and MS data?
- Impurity profiling : HPLC-MS can identify byproducts (e.g., hydrolyzed esters or truncated peptides) that contribute to anomalous signals.
- Deuterated solvent effects : Ensure residual protonated solvents (e.g., DMSO-d₅) do not obscure key peaks.
- Isotopic pattern analysis : For MS, compare observed vs. theoretical isotopic distributions to confirm molecular formula .
Q. What are common side reactions in Fmoc-based syntheses, and how are they minimized?
- Diketopiperazine formation : Occurs during prolonged coupling steps; mitigated by using excess coupling reagents or low-temperature protocols.
- Oxidation of fluorene : Add antioxidants like BHT (butylated hydroxytoluene) to reaction mixtures under aerobic conditions .
Q. How can stability under varying pH and temperature conditions be assessed?
- Accelerated stability studies : Incubate the compound at 25–40°C across pH 2–12, monitoring degradation via HPLC ().
- Arrhenius modeling : Predict shelf-life by correlating degradation rates with temperature, critical for long-term storage in drug discovery pipelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
